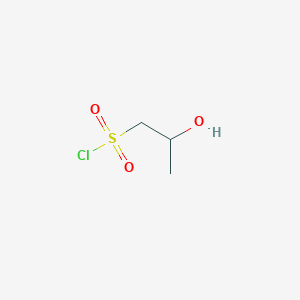
2-Hydroxypropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxypropane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C₃H₇ClO₃S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a hydroxypropane backbone. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxypropane-1-sulfonyl chloride typically involves the chlorination of 2-hydroxypropane-1-sulfonic acid. One common method is the reaction of 2-hydroxypropane-1-sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
C₃H₇O₄S+SOCl₂→C₃H₇ClO₃S+SO₂+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and large-scale synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxypropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-hydroxypropane-1-sulfonic acid and hydrochloric acid.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN) are often employed.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Applications De Recherche Scientifique
2-Hydroxypropane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules, such as proteins and peptides, for research purposes.
Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer agents.
Industry: It is employed in the production of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 2-hydroxypropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. It can transfer the sulfonyl group to nucleophiles, forming stable sulfonamide or sulfonate bonds. This reactivity is facilitated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophilic sites on target molecules.
Comparaison Avec Des Composés Similaires
2-Hydroxyethane-1-sulfonyl Chloride: Similar structure but with a shorter carbon chain.
2-Hydroxybutane-1-sulfonyl Chloride: Similar structure but with a longer carbon chain.
Methanesulfonyl Chloride: Lacks the hydroxy group and has a simpler structure.
Uniqueness: 2-Hydroxypropane-1-sulfonyl chloride is unique due to the presence of both a hydroxy group and a sulfonyl chloride group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler sulfonyl chlorides.
Propriétés
Numéro CAS |
84145-10-8 |
|---|---|
Formule moléculaire |
C3H7ClO3S |
Poids moléculaire |
158.60 g/mol |
Nom IUPAC |
2-hydroxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C3H7ClO3S/c1-3(5)2-8(4,6)7/h3,5H,2H2,1H3 |
Clé InChI |
XLETZVSHHPTZBK-UHFFFAOYSA-N |
SMILES canonique |
CC(CS(=O)(=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B12504761.png)
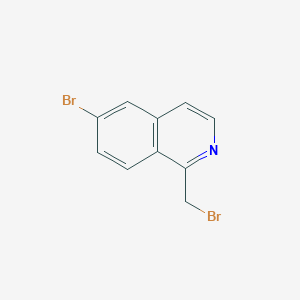
![7-({5-hydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]-4-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-1-(2-hydroxy-6-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hept-5-en-2-yl)-3a,3b,6,6-tetramethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-9a-carbaldehyde](/img/structure/B12504780.png)
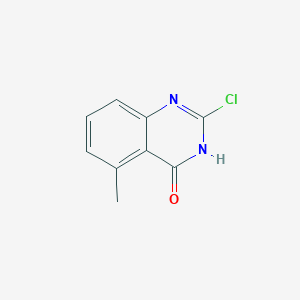
![3-{5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B12504790.png)

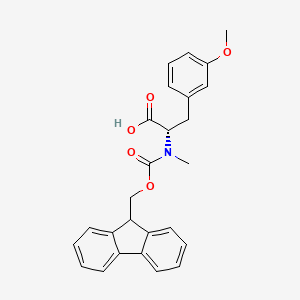
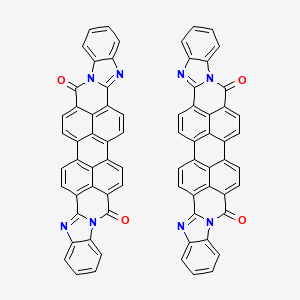

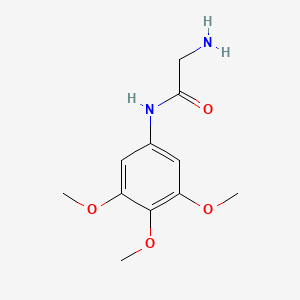
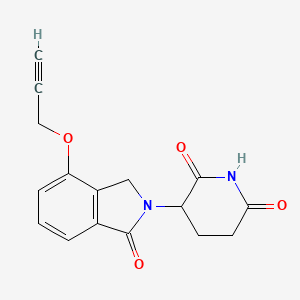
![Benzo[d][1,3]dioxole-5-sulfonyl fluoride](/img/structure/B12504824.png)
![5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B12504831.png)
![[3S-(1Z, 3a,5b)]-[2-{3,5-bis-{[(1,1-diMethylethyl)-diMethylsilyl]-oxy}-2-Methylenecyclohexylidene}-ethyl]-diphenyl phosphine oxide](/img/structure/B12504834.png)
